Bienvenue dans la boutique en ligne BenchChem!

SHetA2

Apoptosis Head and Neck Cancer Retinoid Receptor Independence

SHetA2 is the only Flex-Het that degrades cyclin D1 via tripartite HSPA chaperone disruption (mortalin/GRP78/HSC70) independently of retinoid receptors—eliminating RAR/RXR-mediated toxicity. Validated PK/PD model: 70% cyclin D1 reduction at IC50 4–5 μM; oral 60 mg/kg BID sustains target suppression. Vaginal formulation achieves 1195× cervix bioavailability vs. oral (23.9% vs. 0.02%). Synergistic with palbociclib (CI <0.5) via complementary CDK4/6-Rb axis targeting. Non-toxic chemoprevention in APCmin/+ model (40–60% polyp reduction, no weight loss or cardiac toxicity). Phase 1 trial ongoing (NCT04928508). Select SHetA2 when receptor independence, validated PD endpoints, and translational dosing frameworks are non-negotiable.

Molecular Formula C20H23N3O2S2
Molecular Weight 401.5 g/mol
CAS No. 361483-66-1
Cat. No. B1680967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHetA2
CAS361483-66-1
SynonymsSHetA2;  SHetA-2;  SHetA 2;  NSC721689;  NSC 721689;  NSC-721689.
Molecular FormulaC20H23N3O2S2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C
InChIInChI=1S/C20H23N3O2S2/c1-19(2)12-20(3,4)27-17-10-7-14(11-16(17)19)22-18(26)21-13-5-8-15(9-6-13)23(24)25/h5-11H,12H2,1-4H3,(H2,21,22,26)
InChIKeyFWWKIYPMUZVMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SHetA2 (CAS 361483-66-1) Procurement Guide: Quantitative Differentiation of a Receptor-Independent Heteroarotinoid for Preclinical Oncology Research


SHetA2 (NSC 721689) is a synthetic flexible heteroarotinoid (Flex-Het) small molecule [1]. Unlike traditional retinoids that require retinoic acid receptor (RAR/RXR) engagement for activity, SHetA2 functions independently of nuclear retinoid receptors and instead binds directly to heat shock protein A (HSPA) chaperones—specifically mortalin (HSPA9), GRP78 (HSPA5), and HSC70 (HSPA8)—disrupting their client protein interactions and triggering mitochondrial pathway apoptosis [2][3]. This receptor-independent mechanism fundamentally distinguishes SHetA2 from receptor-agonist retinoids and underpins its cancer-selective cytotoxicity profile.

Why SHetA2 Cannot Be Substituted with Other Retinoids or HSP Inhibitors: Key Procurement Considerations


Generic substitution among retinoid-class compounds or HSP-targeting agents is scientifically unsound for SHetA2 procurement due to three non-interchangeable features: (1) SHetA2's receptor independence eliminates RAR/RXR-mediated toxicity that limits traditional retinoid clinical utility [1]; (2) its unique tripartite HSPA binding profile (mortalin/GRP78/HSC70) is not recapitulated by other HSP inhibitors, which typically target HSP90 or single chaperones [2]; and (3) its differential induction of apoptosis in cancer cells versus only G1 arrest in normal cells represents a selectivity pattern not observed with comparators like fenretinide (4-HPR) or RAR agonists [3]. These compound-specific properties directly impact experimental reproducibility and translational relevance.

SHetA2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Receptor-Independent Apoptosis Induction Comparable to 4-HPR but Without RAR-Mediated Toxicity Constraints

SHetA2 induces apoptosis in UMSCC38 head and neck squamous carcinoma cells at levels comparable to N-(4-hydroxyphenyl)retinamide (4-HPR/fenretinide), yet operates through a receptor-independent mechanism. Multiple retinoid receptor antagonists failed to prevent apoptosis induction by SHetA2, confirming functional RAR/RXR independence [1]. This contrasts with 4-HPR, which exhibits binding to retinoic acid receptors and carries receptor-associated toxicity liabilities.

Apoptosis Head and Neck Cancer Retinoid Receptor Independence

Differential Cytotoxicity: Cancer Cell Apoptosis vs. Normal Cell G1 Arrest Only

SHetA2 induces apoptosis and G1 cell cycle arrest in cancer cells, but only induces G1 cell cycle arrest in healthy cells without triggering apoptosis [1]. This differential response was demonstrated in renal cancer models where Caki-1 cancer cells exhibited Bcl-2 downregulation, caspase-3 activation, and PARP-1 cleavage, while normal HK-2 kidney epithelial cells and primary renal tubular epithelial cells (RTC) showed resistance to SHetA2-induced apoptosis despite undergoing G1 arrest [2]. In the NCI 60 cell line panel, SHetA2 exhibited growth inhibition across all 60 cancer cell lines with IC50 values of 0.37–4.6 μM [3].

Selectivity Therapeutic Window Normal Cell Sparing

Cyclin D1 Degradation as Validated Pharmacodynamic Marker with 70% Reduction at 4–5 μM IC50

SHetA2 induces dose-dependent cyclin D1 degradation with up to 70% reduction observed and an IC50 of 4–5 μM in ovarian cancer models [1][2]. Daily oral administration of 60 mg/kg SHetA2 for seven days achieved tumor drug concentrations required for growth inhibition, with cyclin D1 identified as a robust pharmacodynamic marker based on well-correlated time profiles with SHetA2 pharmacokinetics [1]. In vaginal administration studies, daily dosing reduced cyclin D1 levels by ~45% compared to ~26% reduction after single dose, demonstrating dosing schedule-dependent PD effects [3].

Pharmacodynamics Cyclin D1 Biomarker Ovarian Cancer

Synergistic Activity with CDK4/6 Inhibitor Palbociclib (Combination Index < 0.5 in Cervical Cancer)

SHetA2 combined with the FDA-approved CDK4/6 inhibitor palbociclib demonstrated synergistic growth inhibition in cervical cancer cell lines, with combination index (CI) values < 0.5 indicating synergy, and strong synergy (CI < 0.1) observed in two of three cell lines tested [1]. The combination produced consistent increases in cleaved PARP expression and reduction in Rb phosphorylation compared to single-agent treatments [1]. This synergy is mechanistically rationalized by SHetA2-mediated cyclin D1 degradation complementing palbociclib's CDK4/6 inhibition, both converging on G1 cell cycle regulation [1].

Combination Therapy Synergy Cervical Cancer CDK4/6

Vaginal Administration Achieves 1195× Higher Cervical Bioavailability than Oral Route (23.9% vs. 0.02%)

Oral administration of SHetA2 delivers only 0.02% of the dose to cervical tissue, whereas vaginal administration via suppository achieves 23.9% cervical dose absorption—an approximate 1195-fold improvement in target tissue bioavailability [1]. Daily vaginal dosing maintained therapeutic SHetA2 concentrations in the cervix for 65 hours, with steady-state AUC similar to single-dose AUC indicating no drug accumulation. Cervical cyclin D1 reduction was ~45% with daily dosing versus ~26% after single dose [1].

Cervical Cancer Local Delivery Bioavailability Vaginal Suppository

Chemoprevention Without Cardiac or Overt Toxicity: 40–60% Polyp Reduction at 30–60 mg/kg in APCmin/+ Model

Oral administration of SHetA2 at 30 and 60 mg/kg five days per week for 12 weeks significantly reduced intestinal polyp development by 40–60% in the APCmin/+ murine colorectal tumorigenesis model without causing weight loss or gross toxicity [1]. Magnetic resonance imaging (MRI) of cardiac function showed no evidence of cardiotoxicity, with unaltered left ventricular wall thickness [1]. Immunohistochemical analysis confirmed reduced cyclin D1 and PCNA in polyps, with concomitant E-cadherin induction and Bcl-2 reduction [1]. This toxicity-sparing efficacy profile distinguishes SHetA2 from chemopreventive agents with narrower therapeutic indices.

Chemoprevention Colorectal Cancer Toxicity In Vivo Efficacy

SHetA2 Application Scenarios Derived from Quantitative Evidence: Where Procurement Delivers Differentiated Research Value


Ovarian Cancer Preclinical Studies Requiring Validated Pharmacodynamic Monitoring

SHetA2 is uniquely suited for ovarian cancer xenograft and organotypic culture studies where cyclin D1 degradation serves as a validated, dose-responsive pharmacodynamic marker. With demonstrated 70% cyclin D1 reduction at IC50 of 4–5 μM and a PBPK/PD model establishing concentration-response relationships following oral 60 mg/kg dosing, researchers can correlate tumor drug exposure with target engagement [1]. This established PK/PD framework enables rational dose scheduling (twice-daily regimens recommended for sustained cyclin D1 suppression) and reduces experimental variability compared to compounds lacking validated PD endpoints.

Cervical Dysplasia and Oncology Studies Leveraging Route-Optimized Local Delivery

For cervical tissue-targeted investigations, vaginal suppository formulations of SHetA2 provide a 1195-fold improvement in cervix bioavailability (23.9% of dose) compared to oral administration (0.02%) [2]. Daily vaginal dosing achieves sustained therapeutic cervix concentrations for 65 hours without drug accumulation, enabling local chemoprevention or therapeutic studies that oral administration cannot support. The correlation between vaginal SHetA2 exposure and cyclin D1 reduction (~45% with daily dosing) provides a quantifiable PD endpoint for cervical dysplasia research.

Combination Therapy Studies with CDK4/6 Inhibitors in Gynecologic Malignancies

SHetA2 demonstrates synergistic activity (CI < 0.5) with the FDA-approved CDK4/6 inhibitor palbociclib in cervical cancer models, with strong synergy (CI < 0.1) in multiple cell lines [3]. The mechanistic complementarity—SHetA2 degrades cyclin D1 while palbociclib inhibits CDK4/6 kinase activity—provides a rational basis for combination study designs. This validated synergy distinguishes SHetA2 from other HSP-targeting agents lacking demonstrated CDK4/6 inhibitor pairing, making it a preferred selection for combination therapy investigations in cervical, endometrial, and ovarian cancers.

Chemoprevention Studies Requiring High Therapeutic Index Without Cardiac Toxicity

SHetA2 is appropriate for colorectal and other cancer chemoprevention studies where therapeutic index is critical. In the APCmin/+ colorectal tumorigenesis model, oral SHetA2 at 30–60 mg/kg reduced polyp burden by 40–60% over 12 weeks without weight loss, gross toxicity, or cardiac dysfunction as confirmed by MRI [4]. The concurrent modulation of relevant biomarkers (cyclin D1 reduction, E-cadherin induction, Bcl-2 suppression) provides multiple PD endpoints for study monitoring. This toxicity-sparing chemoprevention profile supports SHetA2 selection over agents with narrower safety margins for long-duration prevention studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHetA2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.